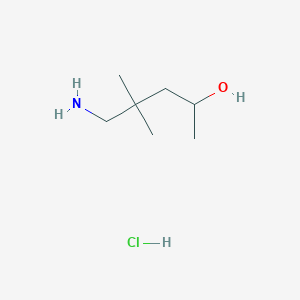

5-Amino-4,4-dimethylpentan-2-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-4,4-dimethylpentan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(9)4-7(2,3)5-8;/h6,9H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXGBGDVGWPBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Reduction of Ketone Precursors

- Starting Materials : Ketones such as 3-amino-2,4-dimethylpentan-2-one.

- Method : Use of chiral reducing agents or catalysts to achieve selective reduction at the stereogenic center.

- Catalysts : Chiral metal catalysts or organocatalysts are employed to induce enantioselectivity.

- Outcome : High enantiomeric excess of the (3S) configuration amino alcohol.

Catalytic Enantioselective α-Tosyloxylation as a Precursor Step

- Catalytic enantioselective α-tosyloxylation of ketones using iodoaryloxazoline catalysts has been explored to generate chiral intermediates that can be further converted to amino alcohols.

- This method provides insights into stereoinduction mechanisms and can be adapted to prepare chiral amino alcohols with good yields and selectivities (up to 80% yield with moderate enantiomeric excess).

Biocatalytic Reduction

- Industrial Application : Enzymatic reduction using whole-cell biocatalysts or isolated enzymes.

- Advantages : High selectivity, mild reaction conditions, and environmentally friendly processes.

- Example : Recombinant Escherichia coli expressing alcohol dehydrogenase has been used for similar ketone reductions with in situ removal of by-products to increase yield.

Industrial Production Methods

Industrial synthesis emphasizes scalability and sustainability:

- Biocatalysis : Enzymatic reduction of ketone precursors with substrate-coupled cofactor regeneration systems.

- Continuous Flow Processes : Integration of continuous flow reactors to enhance reaction efficiency and control.

- In Situ By-product Removal : Techniques such as pervaporation or sparging to remove inhibitory by-products (e.g., acetone) and drive the reaction to completion.

These methods allow yields exceeding 90%, demonstrating their industrial viability.

Reaction Conditions and Reagents

| Reaction Type | Common Reagents/Conditions | Notes |

|---|---|---|

| Reduction | Chiral reducing agents, NaBH4, LiAlH4 | Stereoselective reduction of ketones |

| Oxidation | KMnO4, CrO3 | Hydroxyl group oxidation (less common) |

| Substitution | SOCl2, PBr3 | Hydroxyl group substitution |

| Catalytic α-Tosyloxylation | Iodoaryloxazoline catalysts, m-CPBA, TsOH | For chiral intermediate formation |

Analytical and Purity Considerations

- Stereochemical Purity : Ensured by chiral resolution techniques or asymmetric synthesis.

- Characterization : Chiral HPLC, polarimetry, NMR (¹H/¹³C), and IR spectroscopy.

- Scale-Up Challenges : Kinetic modeling and thermal hazard analysis are critical for safe and efficient scale-up.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reduction | Chiral catalysts reduce ketone precursors | High enantioselectivity | Requires expensive catalysts |

| Catalytic α-Tosyloxylation | Iodoaryloxazoline catalyzed α-tosyloxylation | Provides chiral synthons | Moderate enantiomeric excess |

| Biocatalytic Reduction | Enzyme-mediated reduction with cofactor regeneration | Eco-friendly, high yield | Requires enzyme optimization |

| Continuous Flow Processes | Flow reactors with in situ by-product removal | Scalable, efficient | Complex equipment setup |

Research Findings and Practical Implications

- The asymmetric reduction route remains the most established method for preparing this compound with high stereochemical control.

- Catalytic enantioselective α-tosyloxylation offers a promising alternative for generating chiral intermediates, potentially improving synthetic flexibility.

- Industrial biocatalysis combined with process intensification techniques (e.g., acetone removal) significantly enhances yield and process sustainability.

- Safety protocols during synthesis emphasize controlled atmospheres, fume hood use, and proper handling of reactive reagents to prevent degradation or hazardous reactions.

This detailed synthesis overview, based on diverse and authoritative sources, provides a comprehensive guide to the preparation of this compound, highlighting the most effective and scalable methods currently available.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4,4-dimethylpentan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 5-amino-4,4-dimethylpentan-2-ol hydrochloride serves as a building block for complex organic molecules. Its amino group allows for nucleophilic substitution reactions, enabling the formation of various derivatives. It is also used in the synthesis of specialty chemicals and intermediates in industrial applications.

Biology

The compound has potential biological activity due to its structural features. It acts as a non-ionic organic buffering agent, maintaining pH levels critical for cellular processes. Preliminary studies indicate that it may stabilize biomolecules such as proteins and nucleic acids under varying pH conditions.

Case Study: Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

Medicine

Ongoing research explores its therapeutic applications, particularly in drug development. The compound can interact with biological macromolecules, positioning it as a candidate for drug discovery projects. Its potential roles in modulating neurotransmitter systems are also under investigation.

Case Study: Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects in models of neurodegeneration by influencing neurotransmitter systems.

Applications in Pharmacology

The unique properties of this compound make it suitable for various pharmacological applications:

Drug Development

Its ability to interact with enzymes positions it as a lead compound in drug discovery efforts aimed at treating conditions such as cancer and neurodegenerative diseases.

Enzyme Interactions

Research indicates that the compound may act as an inhibitor for certain enzymes by binding to their active sites or mimicking substrate interactions.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules |

| Biological Research | Buffering agent; stabilizes biomolecules |

| Drug Development | Potential lead compound; enzyme interactions |

Wirkmechanismus

The mechanism of action of 5-amino-4,4-dimethylpentan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 5-Amino-4,4-dimethylpentan-2-ol hydrochloride | C₇H₁₈ClNO | 167.68 | 1354949-89-5 | Branched chain, dimethyl substituents |

| rac-(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride | C₈H₁₄ClF₂NO₂ | 229.66 | EN300-753751 | Cycloheptane ring, difluoro substituents |

| rac-(2R,4S)-2-Phenylpiperidine-4-carboxylic acid hydrochloride | C₁₂H₁₆ClNO₂ | 241.72 | EN300-753902 | Piperidine ring, phenyl substituent |

| 3-Aminocyclobutanone hydrochloride | C₄H₈ClNO | 121.57 | 1035374-20-9 | Cyclobutanone core, small ring system |

| 5-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | 163.99 | 5413-85-4 | Pyrimidine ring, dichloro substituents |

Key Observations:

Structural Complexity: The target compound’s branched-chain structure contrasts with cyclic analogs like rac-(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride, which features a seven-membered ring and fluorine substituents . Cyclic systems often enhance rigidity and binding specificity in drug design, whereas branched chains may improve solubility or metabolic stability.

Substituent Effects: 5-Amino-4,6-dichloropyrimidine (CAS: 5413-85-4) exhibits a heterocyclic pyrimidine core with electron-withdrawing chlorine atoms, leading to a calculated octanol-water partition coefficient (logP) of 1.366 .

Chirality and Pharmaceutical Relevance: Racemic mixtures such as rac-(2R,4S)-2-phenylpiperidine-4-carboxylic acid hydrochloride (CAS: EN300-753902) are common in chiral synthesis . The target compound’s lack of reported stereochemical data suggests it may serve as a non-chiral intermediate, unlike enantiomerically pure analogs used in asymmetric catalysis.

Synthetic Utility: Heterocyclic derivatives like 5-amino-4,6-dihydroxy-2-methylpyrimidine (CAS: 98797-08-1) are often employed in nucleoside or antiviral drug synthesis . The target compound’s primary alcohol and amino groups could make it a versatile precursor for condensation or alkylation reactions.

Limitations and Knowledge Gaps

- Physicochemical data (e.g., solubility, stability) for this compound are absent in the reviewed literature .

- Biological activity or toxicity profiles remain uncharacterized, unlike well-studied analogs like 5-amino-4,6-dichloropyrimidine, which has established roles in medicinal chemistry .

Biologische Aktivität

5-Amino-4,4-dimethylpentan-2-ol hydrochloride is a compound with notable biological activity, particularly in cell culture applications. This article delves into its properties, mechanisms of action, and potential applications based on available scientific literature.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₈ClNO and a molecular weight of approximately 167.68 g/mol. It is classified as an organic amine and is typically encountered as a hydrochloride salt, which enhances its solubility in water. The compound features an amino group (-NH₂) attached to a branched alkane structure, which contributes to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several key mechanisms:

- Buffering Agent : It acts as a non-ionic organic buffering agent, maintaining pH levels within the critical range of 6 to 8.5. This pH stability is essential for cellular processes and enzyme activities.

- Nucleophilic Reactions : The amino group can participate in nucleophilic substitution reactions, allowing the formation of various derivatives by reacting with electrophiles. This property may enable interactions with biological molecules such as proteins and nucleic acids.

- Stabilization of Biomolecules : Preliminary studies suggest that it may stabilize certain biomolecules under varying pH conditions, although detailed interaction profiles require further investigation.

Biological Applications

This compound has several applications in scientific research:

- Cell Culture : Its buffering capacity makes it particularly useful in maintaining optimal conditions for cell cultures.

- Neurotransmitter Modulation : Due to its structural features, there are indications that it may play a role in modulating neurotransmitter systems; however, specific pharmacological effects need further exploration.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-2-methylpropan-1-ol | C₄H₉NO | Simpler structure; used in organic synthesis |

| 3-Amino-3-methylbutan-1-ol | C₅H₁₃NO | Similar buffering capacity; less sterically hindered |

| 1-Amino-2-methylpropan-1-ol | C₄H₉NO | Primary amine; different reactivity profile |

These compounds differ primarily in their branching and functional groups, which influence their chemical reactivity and biological activity. The unique branching of this compound provides distinct steric effects that may enhance its buffering capabilities compared to simpler amines.

Q & A

Q. How can researchers optimize the synthesis of 5-Amino-4,4-dimethylpentan-2-ol hydrochloride to achieve high purity and yield?

Methodological Answer: Synthesis optimization involves precise control of reaction parameters such as temperature, pH, and stoichiometry. For amino alcohol hydrochlorides, a common approach includes:

- Stepwise protection/deprotection of reactive groups (e.g., amine and hydroxyl) to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) may enhance reaction efficiency.

- Salt formation : Converting the free base to the hydrochloride salt improves crystallinity and stability . Post-synthesis, purity can be validated via HPLC or titration, referencing pharmaceutical-grade impurity standards (e.g., EP/JP guidelines) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR spectroscopy : - and -NMR confirm molecular structure and branching (e.g., dimethyl groups at C4).

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm, N-H bend at ~1600 cm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves stereochemistry if the compound crystallizes effectively .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous solutions?

Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic interactions. To study this:

- Perform pH-dependent solubility assays across a range (pH 1–7) to simulate physiological conditions.

- Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Compare stability against the free base under accelerated degradation conditions (e.g., 40°C/75% relative humidity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical assignments for this compound?

Methodological Answer: Discrepancies may arise from ambiguous NMR data or racemization during synthesis. To address this:

- Use chiral chromatography (e.g., with cellulose-based columns) to separate enantiomers.

- Apply electronic circular dichroism (ECD) or optical rotation measurements to confirm absolute configuration.

- Cross-validate with computational methods (e.g., density functional theory (DFT)-predicted NMR shifts) .

Q. What strategies are effective for studying the compound’s stability under varying experimental conditions (e.g., light, oxidation)?

Methodological Answer: Design a forced degradation study :

- Photostability : Expose the compound to UV/visible light (ICH Q1B guidelines) and monitor decomposition via HPLC.

- Oxidative stress : Treat with hydrogen peroxide or radical initiators (e.g., AIBN) to identify vulnerable functional groups.

- Hydrolytic stability : Test in buffered solutions (pH 1–12) at elevated temperatures (40–60°C) .

Q. How can impurities in this compound be identified and quantified?

Methodological Answer:

- LC-MS/MS : Hyphenated techniques detect trace impurities (e.g., synthetic intermediates or degradation products).

- Reference standards : Use pharmacopeial impurity standards (e.g., EP Impurity A/B) for calibration .

- Quantum mechanical modeling : Predict impurity formation pathways using reaction mechanism simulations .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for this compound?

Methodological Answer: Contradictions often stem from sample purity or instrumentation variability. Mitigation steps include:

- Repetition under standardized conditions : Ensure consistent solvent, concentration, and temperature.

- Inter-laboratory validation : Compare data across multiple labs to isolate systematic errors.

- Supplementary techniques : Use 2D NMR (COSY, HSQC) or Raman spectroscopy to resolve overlapping peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.